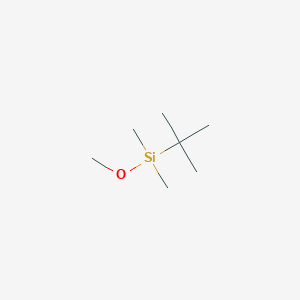

Tert-butyl(methoxy)dimethylsilane

Übersicht

Beschreibung

Tert-butyl(methoxy)dimethylsilane is a chemical compound that has garnered interest due to its utility in protecting hydroxyl groups during synthetic procedures. The protection of hydroxyl groups is a critical step in the synthesis of complex molecules, such as prostaglandins, which are involved in various physiological processes. The tert-butyldimethylsilyl group, in particular, offers stability under a range of conditions while allowing for easy removal when necessary .

Synthesis Analysis

The synthesis of tert-butyl(methoxy)dimethylsilane involves the reaction of tert-butyllithium with methoxytrimethylsilane in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This reaction yields tert-butyltrimethylsilane as the major product, indicating that tert-butyllithium can effectively engage in reactions with organosilanes to produce the desired silyl ethers .

Molecular Structure Analysis

The molecular structure of tert-butyldiphenylsilanes, which are closely related to tert-butyl(methoxy)dimethylsilane, has been studied using single-crystal X-ray diffraction. These analyses reveal the influence of different functional groups on the intermolecular interaction patterns within the crystalline state. For instance, the methoxy derivative is characterized by short H⋯H contacts, which are indicative of the pre-orienting effects of hydrogen bonds involving the methoxy group .

Chemical Reactions Analysis

Tert-butyl(methoxy)dimethylsilane can participate in various chemical reactions due to its functional groups. For example, the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes can involve tert-butyl(methoxy)dimethylsilane derivatives. These reactions are sensitive to the nature of the substituents on the aryl chloride and the nucleophilicity of the alcohol used, which can lead to a variety of products including esters and carbonylation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl(methoxy)dimethylsilane derivatives are influenced by their molecular structure and the nature of their substituents. The stability of these compounds in various solvents, such as water and alcohol, as well as their resistance to hydrogenolysis and mild chemical reduction, make them suitable for a wide range of applications in organic synthesis. The ethers derived from tert-butyl(methoxy)dimethylsilane are particularly useful for protecting hydroxyl groups due to their stability and ease of removal .

Wissenschaftliche Forschungsanwendungen

Organosilicon compounds, in general, are used in a broad range of applications, from consumer products and adhesives to medicinal and electronic devices . They are a class of hybrid organic/inorganic polymers whose chains are characterized by a backbone of alternating silicon and oxygen atoms . These materials have special properties compared to common organic polymers, which make them useful in various fields .

-

Organic Synthesis

-

Silylating Agent

-

Synthesis of Spermine Synthon

-

Organic Synthesis

-

Silylating Agent

-

Synthesis of Spermine Synthon

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl-methoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-7(2,3)9(5,6)8-4/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFYMKQYUPMRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466044 | |

| Record name | tert-butyldimethylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl(methoxy)dimethylsilane | |

CAS RN |

66548-21-8 | |

| Record name | tert-butyldimethylmethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

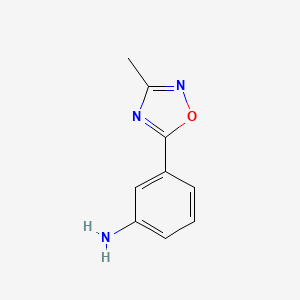

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)